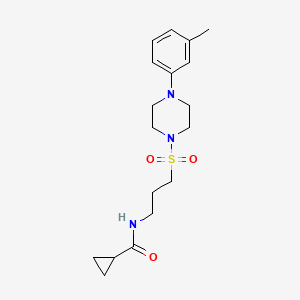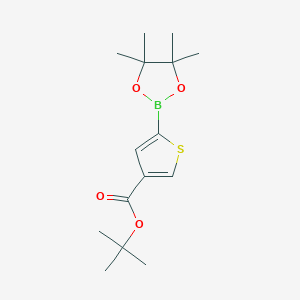
4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester is a chemical compound with the molecular formula C15H23BO4S . It is a reagent used in the synthesis of bis-amide derivatives as CSF1R inhibitors .
Synthesis Analysis
The synthesis of this compound involves the use of boronic acids and boronates . A general and convenient protocol for the electrophilic borylation of aryl Grignard reagents enables the synthesis of various aryl boronic acids . The coupling reaction of pinacolborane with aryl halides or triflates in the presence of a catalytic amount of PdCl2 (dppf) together with Et3N provides arylboronates in high yields .Molecular Structure Analysis
The molecular structure of 4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester consists of a thiophene ring attached to a boronic acid pinacol ester group and a t-Butoxycarbonyl group . The molecular weight of the compound is 310.22 .Chemical Reactions Analysis
This compound acts as a reagent in various chemical reactions. It is used in the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It also participates in the electrophilic borylation of aryl Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester include a molecular weight of 310.22 . It is a white to pale cream powder or crystals with a melting point of 64.0-71.0°C .Wissenschaftliche Forschungsanwendungen
Stereospecific Functionalizations and Transformations
Boronic esters, including “4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester”, have received much attention for their role in stereospecific functionalizations and transformations . These transformations, which retain the high enantioenrichment of the starting boronic ester, lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Asymmetric Synthesis
Organoboron compounds, such as “4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester”, are of significant utility in asymmetric synthesis . Their subsequent transformations into a range of functional groups provide access to a broad array of diverse molecules with high enantioselectivity .
Protodeboronation
The compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes .
Synthesis of Bis-Amide Derivatives
“4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester” acts as a reagent in the synthesis of bis-amide derivatives, which are used as CSF1R inhibitors .
Development of Electron Donor Materials
The compound has been used in the development of new soluble quinacridone-based molecules, which act as electron donor materials for solution-processed organic solar cells .
Formal Total Synthesis
The protodeboronation of “4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester” has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Wirkmechanismus
Target of Action
The primary target of 4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as a reagent in the synthesis of bis-amide derivatives as CSF1R inhibitors .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction, which is a key pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in the synthesis of various organic compounds .
Pharmacokinetics
It’s important to note that the compound’s stability and reactivity in the sm coupling reaction make it a valuable reagent in organic synthesis .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, including bis-amide derivatives that act as CSF1R inhibitors .
Action Environment
The compound’s action can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, a class of compounds to which the compound belongs, is known to be considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
Safety and Hazards
Zukünftige Richtungen
The future directions in the research and application of this compound could involve the development of more efficient synthesis methods and its use in new chemical reactions. For example, the protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . This could open up new possibilities for the use of this compound in organic synthesis.
Eigenschaften
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4S/c1-13(2,3)18-12(17)10-8-11(21-9-10)16-19-14(4,5)15(6,7)20-16/h8-9H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZFEVBLDVDJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B2791137.png)

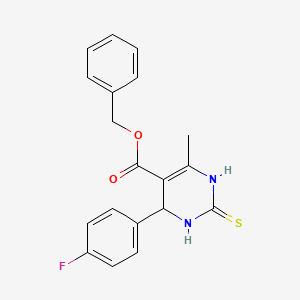
![3-[2-(3,6-Dihydro-2H-pyridin-1-yl)-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2791144.png)
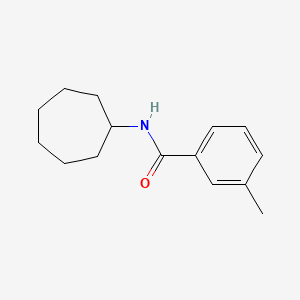
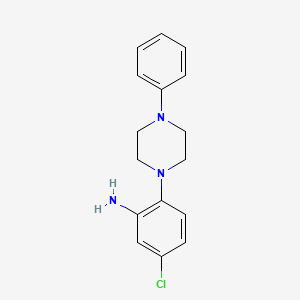

![7-(2-chlorobenzyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![5-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2791152.png)
![Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate](/img/structure/B2791155.png)
![tert-butyl 3-(fluorosulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2791157.png)
![7-benzyl-5,6-dimethyl-4-[(3-methylphenyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2791158.png)
